1-Benzoyl-4,4'-bipiperidine is a chemical compound characterized by its bipiperidine structure with a benzoyl group attached. Its molecular formula is C₁₇H₂₄N₂O, and it features two piperidine rings connected by a carbonyl group. This compound exhibits unique structural properties that contribute to its chemical reactivity and biological activity.
There is no current information available on the mechanism of action of 1-Benzoyl-4,4'-bipiperidine.
Scientific databases like PubChem and the Handbook of Physical Properties of Organic Chemicals list this compound, but their focus is on physical properties and identification, not research applications [].
-Benzoyl-4,4'-bipiperidine belongs to a class of molecules called bipiperidines. Bipiperidines themselves have been explored for potential applications in medicinal chemistry, particularly due to their ability to interact with certain receptors in the body. However, there's no mention of 1-Benzoyl-4,4'-bipiperidine specifically in this context.
Research indicates that 1-benzoyl-4,4'-bipiperidine possesses significant biological activities. It has been studied for its potential as an analgesic and anti-inflammatory agent. Additionally, it may exhibit interactions with neurotransmitter systems, suggesting possible applications in treating neurological disorders .
Several synthesis methods have been reported for 1-benzoyl-4,4'-bipiperidine:
1-Benzoyl-4,4'-bipiperidine has potential applications in various fields:
Interaction studies have focused on how 1-benzoyl-4,4'-bipiperidine interacts with biological targets. These studies suggest it may modulate receptor activity in the central nervous system, particularly those related to pain and inflammation. Further research is required to elucidate its precise mechanisms of action and potential therapeutic uses .
1-Benzoyl-4,4'-bipiperidine shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1-Benzylpiperidine | Piperidine Derivative | Exhibits psychoactive properties |
| 1-(4-Fluorobenzoyl)-piperidine | Piperidine Derivative | Increased potency as an analgesic |
| 1-(2-Thienyl)-piperidine | Piperidine Derivative | Potential use in treating anxiety disorders |
| 4-(Benzylthio)-pyridine | Pyridine Derivative | Known for antimicrobial properties |
Uniqueness: The unique bipiperidine structure of 1-benzoyl-4,4'-bipiperidine allows for distinct chemical reactivity and biological activity compared to these similar compounds. Its dual piperidine rings enhance its ability to interact with multiple biological targets, potentially leading to diverse therapeutic applications .
1-Benzoyl-4,4'-bipiperidine represents a complex organic molecule characterized by its distinctive bipiperidine core structure with an attached benzoyl group . The molecular formula of this compound is C₁₇H₂₄N₂O, indicating the presence of 17 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom [2]. The structural framework consists of two piperidine rings connected at the 4 and 4' positions, with a benzoyl substituent attached to one of the nitrogen atoms in the bipiperidine system .
The conformational characteristics of bipiperidine derivatives have been extensively studied through crystallographic analysis [3] [4]. In related bipiperidine compounds, both piperidine rings consistently adopt chair conformations, which represents the most thermodynamically stable arrangement [3] [4]. The chair conformation is characterized by specific geometric parameters that minimize steric strain and optimize electronic interactions within the molecular framework [5].
Nuclear magnetic resonance spectroscopy provides critical insights into the conformational behavior of 1-Benzoyl-4,4'-bipiperidine in solution [6]. The conformational analysis reveals that the piperidine rings maintain their chair conformations in solution, consistent with solid-state observations [3] [4]. The benzoyl group introduces additional conformational complexity due to the rotational freedom around the nitrogen-carbonyl bond [7].
The molecular geometry of 1-Benzoyl-4,4'-bipiperidine can be understood through comparison with structurally related bipiperidine compounds that have been characterized crystallographically [7] [3]. The compound exhibits a molecular weight of 272.3853 grams per mole [2] [8], which is consistent with its molecular formula C₁₇H₂₄N₂O.
| Molecular Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₄N₂O | [2] |
| Molecular Weight | 272.3853 g/mol | [2] [8] |
| Chemical Abstracts Service Number | 878440-79-0 | [2] [8] |
Crystallographic studies of related bipiperidine compounds reveal that the central carbon-carbon bond connecting the two piperidine rings typically exhibits bond lengths consistent with standard carbon-carbon single bonds [3] [5]. The nitrogen atoms in the piperidine rings demonstrate tetrahedral geometry, with bond angles approaching the ideal tetrahedral angle of 109.5 degrees [4] [5].
The benzoyl substituent introduces planarity to a portion of the molecule, with the carbonyl group and attached phenyl ring existing in a coplanar arrangement [7]. The torsion angles between the piperidine nitrogen and the carbonyl carbon typically range from 45 to 50 degrees in similar compounds, indicating significant rotational flexibility around this bond [7].
The electronic properties of 1-Benzoyl-4,4'-bipiperidine are influenced by the presence of both electron-donating piperidine nitrogens and the electron-withdrawing benzoyl group [9] [10]. The nitrogen atoms in the piperidine rings possess lone pairs of electrons that contribute to the overall electron density distribution within the molecule [9].
The benzoyl group acts as an electron-withdrawing substituent, creating a dipolar character within the molecule [10]. This electronic asymmetry influences the charge distribution, with the carbonyl oxygen carrying a partial negative charge and the adjacent carbon carrying a partial positive charge [9] [10]. The electron-withdrawing nature of the benzoyl group also affects the basicity of the nitrogen atoms in the bipiperidine system [10].
Computational studies on related compounds suggest that the highest occupied molecular orbital is primarily localized on the nitrogen atoms and the piperidine rings, while the lowest unoccupied molecular orbital is associated with the carbonyl group and the aromatic ring system [11]. The energy gap between these frontier orbitals determines the electronic excitation properties and chemical reactivity of the compound [11].
1-Benzoyl-4,4'-bipiperidine exhibits specific physical properties that reflect its molecular structure and intermolecular interactions [2] [8]. The compound appears as a solid at room temperature, which is consistent with the presence of the aromatic benzoyl group that enhances intermolecular interactions through pi-pi stacking and dipole-dipole interactions [2].
Related bipiperidine compounds demonstrate melting points in the range of 169-173°C for the parent 4,4'-bipiperidine [12], though the presence of the benzoyl substituent is expected to modify these thermal properties. The thermal stability of the compound is influenced by the strength of the carbon-nitrogen bonds and the overall molecular framework [13].
| Physical Property | Value Range | Reference |
|---|---|---|
| Physical State (20°C) | Solid | [2] |
| Appearance | White to cream crystalline material | [14] |
| Storage Conditions | Room temperature, inert atmosphere | [12] |
The stability characteristics of 1-Benzoyl-4,4'-bipiperidine are enhanced by the aromatic character of the benzoyl group and the saturated nature of the piperidine rings [13]. The compound demonstrates stability under standard laboratory conditions, though it may be sensitive to strong oxidizing agents due to the presence of tertiary nitrogen atoms [13].
The solubility characteristics of 1-Benzoyl-4,4'-bipiperidine reflect the dual nature of its structure, containing both hydrophobic aromatic components and polar nitrogen-containing regions [12] [15]. The parent 4,4'-bipiperidine compound demonstrates solubility in methanol, indicating that polar protic solvents can effectively solvate the nitrogen-containing portions of the molecule [12].
Related bipiperidine derivatives exhibit varying solubility patterns depending on their substituents [15] . Compounds with carboxamide functionalities show slight solubility in chloroform and methanol, suggesting that 1-Benzoyl-4,4'-bipiperidine may exhibit similar solubility characteristics [15]. The benzoyl group is expected to enhance solubility in moderately polar organic solvents such as dichloromethane and acetonitrile [13].
| Solvent System | Expected Solubility | Reference |
|---|---|---|
| Methanol | Soluble | [12] |
| Chloroform | Slightly soluble | [15] |
| Acetonitrile | Moderately soluble | [13] |
| Water | Limited solubility | [12] |